ethyl 5-hydroxy-2-methyl-1-propyl-1H-benzo[g]indole-3-carboxylate
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Overview
Description
Ethyl 5-hydroxy-2-methyl-1-propyl-1H-benzo[g]indole-3-carboxylate is a synthetic compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. This compound is of interest due to its potential biological activities and applications in various fields such as chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5-hydroxy-2-methyl-1-propyl-1H-benzo[g]indole-3-carboxylate typically involves multi-step reactions starting from readily available precursors. One common method involves the reaction of 2-picolylamine with ethyl acetoacetate to form an enaminoester intermediate, which is then treated with naphthoquinone in the presence of zinc chloride as a catalyst . Another method involves a one-pot reaction of ethyl 3-oxo-3-(trans-2-phenyl-cyclopropyl)propanoate with methylammonium acetate and 1,4-benzoquinone in absolute ethanol .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the use of cost-effective and environmentally friendly reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-hydroxy-2-methyl-1-propyl-1H-benzo[g]indole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carbonyl group in the ester can be reduced to form alcohols.
Substitution: Electrophilic substitution reactions can occur at the indole ring due to its electron-rich nature.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Electrophilic reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃) are used under acidic conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or nitrated indole derivatives.
Scientific Research Applications
Ethyl 5-hydroxy-2-methyl-1-propyl-1H-benzo[g]indole-3-carboxylate has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of more complex indole derivatives.
Biology: Studied for its potential antiviral, anticancer, and antimicrobial activities.
Industry: Utilized in the preparation of hypoxia-selective cytotoxic agents for cancer treatment.
Mechanism of Action
The mechanism of action of ethyl 5-hydroxy-2-methyl-1-propyl-1H-benzo[g]indole-3-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it may act by inhibiting key enzymes or receptors involved in cell proliferation and survival, leading to its potential anticancer effects. The compound’s hydroxyl and carboxylate groups play crucial roles in its binding affinity and specificity towards these targets .
Comparison with Similar Compounds
Ethyl 5-hydroxy-2-methyl-1-propyl-1H-benzo[g]indole-3-carboxylate can be compared with other indole derivatives such as:
Ethyl 5-hydroxy-2-methyl-1-(pyridin-2-ylmethyl)benzo[g]indole-3-carboxylate: Similar structure but with a pyridyl substituent.
Ethyl 5-hydroxy-1-methyl-2-(trans-2-phenylcyclopropyl)-1H-indole-3-carboxylate: Contains a cyclopropyl group instead of a propyl group.
These compounds share similar core structures but differ in their substituents, which can significantly influence their biological activities and applications.
Properties
Molecular Formula |
C19H21NO3 |
---|---|
Molecular Weight |
311.4 g/mol |
IUPAC Name |
ethyl 5-hydroxy-2-methyl-1-propylbenzo[g]indole-3-carboxylate |
InChI |
InChI=1S/C19H21NO3/c1-4-10-20-12(3)17(19(22)23-5-2)15-11-16(21)13-8-6-7-9-14(13)18(15)20/h6-9,11,21H,4-5,10H2,1-3H3 |
InChI Key |
KSYLJTGBJYTIDY-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C(=C(C2=C1C3=CC=CC=C3C(=C2)O)C(=O)OCC)C |
Origin of Product |
United States |
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